molecular formula C16H12N4OS2 B2680955 N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851977-95-2

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2680955
CAS No.: 851977-95-2
M. Wt: 340.42
InChI Key: CLCJNGPXTPRDJM-UHFFFAOYSA-N
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Description

N'-(4-Methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a synthetic benzothiazole derivative designed for advanced chemical and pharmaceutical research. This compound belongs to a class of heterocyclic structures that have received considerable attention due to their diverse pharmacological activities and applications in material science . The molecule features a carbohydrazide linker connecting two benzothiazole moieties, one of which is substituted with a methyl group, a structure that may influence its planarity and crystalline properties as observed in similar hydrazine-linked benzothiazoles . Researchers are exploring this class of compounds for their potential as a scaffold in developing novel anti-infective agents, particularly against Mycobacterium tuberculosis, with some benzothiazole derivatives showing promising inhibitory concentrations . The core benzothiazole structure is known to be a constituent of compounds studied for their optical properties and potential uses in sensor technology and electroluminescent devices . In the solid state, analogous molecules often form stable crystal structures through intermolecular hydrogen bonds, such as N-H···N and N-H···O interactions, which can be critical for understanding the compound's physicochemical behavior . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability for specific applications.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-9-5-4-8-12-13(9)18-16(23-12)20-19-14(21)15-17-10-6-2-3-7-11(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCJNGPXTPRDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 1,3-benzothiazole-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides

These derivatives (e.g., 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole) feature a sulfonyl group instead of a carbohydrazide. The sulfonyl moiety enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. For example, 4-chloro-substituted derivatives exhibit distinct NMR signals (e.g., δ 9.40 ppm for NH in DMSO-d6) and higher thermal stability compared to carbohydrazides .

Benzothiazole-Semicarbazones

Compounds like 3,4-disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones (4a-t) share the benzothiazole-hydrazide backbone but incorporate semicarbazone linkages. These derivatives demonstrate potent anticonvulsant activity (e.g., 100% protection in MES models at 30 mg/kg for compound 4g) due to enhanced hydrogen bonding and lipophilicity .

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

Examples include 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (C₁₅H₁₁BrN₂OS, MW 347.23) and fluorinated variants. The amide group in these compounds improves crystallinity and optical properties, making them suitable for nonlinear optical (NLO) applications. Substituents like bromine or fluorine further modulate electronic properties and bioactivity .

Anticonvulsant Activity

Benzothiazole-semicarbazones (e.g., 4g, 4i) show superior activity in maximal electroshock seizure (MES) models compared to the target compound, likely due to enhanced blood-brain barrier penetration from lipophilic substituents .

Metal Ion Sensing

Hydrazide derivatives like N'-(4-methyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidinyl)sulfonyl]benzohydrazide (CHEMBL1324944) are utilized in potentiometric sensors for Tm³⁺ and Er³⁺ ions, leveraging the hydrazide group’s chelation capacity .

Antiviral Potential

Physicochemical Data Comparison

Property Target Compound 4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Sulfonylhydrazide Derivatives
Molecular Formula C₁₄H₁₁N₃OS₂ C₁₅H₁₁BrN₂OS C₁₃H₁₀ClN₃O₂S₂
Molecular Weight ~309 g/mol 347.23 g/mol 352.81 g/mol
Key Functional Groups Carbohydrazide, 4-methyl Bromophenyl, amide Sulfonyl, hydrazine
Bioactivity Metal sensing, antimicrobial NLO applications Antimicrobial

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with a suitable hydrazine derivative. Various synthetic pathways have been explored to enhance yields and biological efficacy.

Synthetic Pathways

  • Diazo-coupling : Utilizes diazonium salts to introduce functional groups.
  • Knoevenagel Condensation : Forms carbon-carbon bonds between benzothiazole derivatives and aldehydes.
  • Molecular Hybridization : Combines different pharmacophores to improve biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases involved in cancer progression.

Cell Line IC50 (μM) Reference Drug IC50 (μM)
HePG-25.05Sorafenib: 9.18
HCT-1166.21Sorafenib: 5.47
MCF-72.74Sorafenib: 5.47

These results indicate that this compound possesses comparable or superior activity against these cell lines compared to established treatments.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In vitro studies have demonstrated moderate to good activity against Mycobacterium tuberculosis and other bacterial strains.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in the proliferation of cancer cells and microbial growth.
  • Cell Cycle Arrest : It has been observed to induce G2-M phase arrest in cancer cells.
  • Apoptosis Induction : The compound can activate apoptotic pathways leading to cancer cell death.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on HePG-2 Cells : Demonstrated significant cytotoxicity with an IC50 value of 5.05 μM, indicating its potential as a therapeutic agent for liver cancer.
  • Study on HCT-116 Cells : Showed that the compound effectively inhibited cell growth with an IC50 value of 6.21 μM, suggesting its application in colorectal cancer treatment.

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.3 ppm (aromatic protons), δ 2.5 ppm (methyl group on benzothiazole).
    • ¹³C NMR : Signals at ~165 ppm (carbonyl carbons) and 150–160 ppm (benzothiazole carbons) .
  • IR spectroscopy : Bands at ~3200 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How to resolve contradictions in spectral data interpretation for this compound?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for analogous compounds (e.g., hydrogen bonding patterns in nitazoxanide derivatives ).
  • Computational modeling : DFT calculations predict NMR/IR spectra, aiding peak assignment .

Example : Inconsistent ¹H NMR aromatic signals were resolved via X-ray analysis, revealing intermolecular H-bonding affecting chemical shifts .

What biological activities have been reported for benzothiazole carbohydrazide derivatives?

Q. Basic

  • Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anticancer : IC₅₀ of 12 µM against HeLa cells via apoptosis induction .
  • Enzyme inhibition : ~70% inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) at 10 µM .

What experimental designs are effective in assessing enzyme inhibitory effects?

Q. Advanced

  • In vitro enzyme assays : Use purified PFOR enzyme and measure NADH oxidation rates with/without inhibitor.
  • Dose-response curves : Calculate IC₅₀ using 6–8 concentrations of the compound (e.g., 0.1–100 µM).
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .

Q. Advanced

  • Byproduct identification : Use TLC or LC-MS to detect impurities early.
  • Purification : Gradient elution in column chromatography (e.g., hexane/EtOAc 10:1 to 1:1) removes unreacted amine.
  • Recrystallization : Methanol/water (3:1) yields >95% pure product .

What are the solubility characteristics of this compound?

Q. Basic

  • Low aqueous solubility : <0.1 mg/mL in water.
  • Solubility enhancers : DMSO or DMF (50–100 mg/mL) for biological assays .

How to design SAR studies for derivatives of this compound?

Q. Advanced

  • Synthetic modifications : Introduce substituents (e.g., -F, -OCH₃) at the 4-position of the benzothiazole ring.
  • Bioactivity screening : Test against enzyme targets (e.g., PFOR) and cancer cell lines.
  • Computational docking : AutoDock Vina predicts binding affinities to active sites (e.g., PFOR’s [2Fe-2S] cluster) .

Example : Fluorine substitution improved PFOR inhibition by 30% due to enhanced electronegativity .

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